3-(N,N-Dimethylmyristylammonio)propanesulfonate
Overview
Description
N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is a synthetic zwitterionic detergent. Unlike other amphoteric surfactants, it retains its zwitterionic character over a wide pH range. This property is attributed to the presence of both a strongly basic quaternary ammonium ion and an acidic sulfonate ion of equal strength . This ionic balance prevents irreversible binding of the detergent to either anionic or cationic compounds .
Mechanism of Action
Target of Action
3-(N,N-Dimethylmyristylammonio)propanesulfonate, also known as Zwittergent 3-14, Myristyl sulfobetaine, or N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a zwitterionic surfactant . Its primary targets are membrane-bound proteins and other hydrophobic biomolecules . These targets play crucial roles in various biological processes, including signal transduction, transport of molecules, and cellular structure.
Mode of Action
Zwittergent 3-14 interacts with its targets by solubilizing and purifying them . It has both hydrophilic and hydrophobic moieties, which allows it to interact with a wide range of biomolecules . The long hydrocarbon chains provide it with good membrane penetration and solubilization capabilities, while the sulfonate and quaternary ammonium groups ensure water solubility and charge neutrality .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability.
Result of Action
The primary result of Zwittergent 3-14’s action is the solubilization and purification of membrane-bound proteins and other hydrophobic biomolecules . This allows these biomolecules to be studied in aqueous solutions, facilitating various biochemical and molecular biology techniques .
Biochemical Analysis
Biochemical Properties
3-(N,N-Dimethylmyristylammonio)propanesulfonate plays a significant role in biochemical reactions. It is known to effectively solubilize membrane proteins without denaturing them . This property makes it a valuable tool in the study of proteins and other biomolecules.
Cellular Effects
The effects of this compound on cells are largely related to its ability to interact with membrane proteins . By solubilizing these proteins, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound interacts with biomolecules through its surfactant properties . It can bind to proteins and other biomolecules, potentially influencing their activity. This can lead to changes in gene expression and other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate involves the reaction of tetradecylamine with 1,3-propanesultone in the presence of a base. The reaction typically occurs in an organic solvent such as toluene or chloroform, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The product is then purified using large-scale recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as halides or hydroxides.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce halogenated derivatives, while oxidation reactions can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the solubilization and stabilization of membrane proteins without denaturing them.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the formulation of detergents and cleaning agents.
Comparison with Similar Compounds
Similar Compounds
N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate: Similar structure but with a shorter alkyl chain.
N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate: Even shorter alkyl chain, leading to different solubility and micelle formation properties.
Uniqueness
N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is unique due to its longer alkyl chain, which enhances its ability to solubilize hydrophobic molecules and form stable micelles. This makes it particularly useful in applications requiring the solubilization of membrane proteins and other hydrophobic compounds .
Properties
IUPAC Name |
3-[dimethyl(tetradecyl)azaniumyl]propane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H41NO3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-17-20(2,3)18-16-19-24(21,22)23/h4-19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHATUINFZWUDIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H41NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074538 | |
Record name | N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14933-09-6 | |
Record name | Zwittergent 3-14 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14933-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zwittergent 3-14 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014933096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl(3-sulphonatopropyl)tetradecylammonium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.443 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sulfobetaine 14 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U88XSY3J2L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Zwittergent 3-14 effectively solubilizes membrane proteins by disrupting lipid bilayers and coating hydrophobic regions of the proteins. This prevents aggregation and maintains protein solubility. [, , ]
A: While Zwittergent 3-14 is considered relatively mild, its effect on protein activity is case-dependent. Some studies show retention of activity in solubilized proteins [, , , ], while others report alterations in enzyme kinetics [, ].
A: Yes, Zwittergent 3-14-solubilized proteins can be reconstituted into proteoliposomes, enabling functional studies of membrane proteins in a controlled environment. []
A: The molecular formula of Zwittergent 3-14 is C19H41NO3S. It has a molecular weight of 363.6 g/mol. []
A: Zwittergent 3-14 is advantageous due to its non-denaturing properties and compatibility with various chromatographic techniques, including ion exchange and gel filtration. [, , ]
A: Yes, Zwittergent 3-14 can be used in refolding protocols for recombinant proteins initially expressed as inclusion bodies. [, ]
ANone: Zwittergent 3-14 is not known to have intrinsic catalytic activity. It is primarily used as a solubilizing agent for membrane proteins and in refolding protocols.
A: Studies on Surfactin/betaine/PAM mixtures indicate that the length of the alkyl chain in betaines significantly impacts their interaction with the polymer. []
ANone: Zwittergent 3-14 is generally stable in solution, but specific information regarding its stability under various conditions was not found in the provided papers.
ANone: The provided research focuses on the biochemical and biophysical applications of Zwittergent 3-14. Information regarding its pharmacological properties, toxicity, and related aspects was not found within these papers.
A: Several alternatives exist, including other zwitterionic detergents (e.g., CHAPS), non-ionic detergents (e.g., Triton X-100, octylglucoside), and anionic detergents (e.g., deoxycholate). The choice of detergent depends on the specific application and target protein. [, , , , ]
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